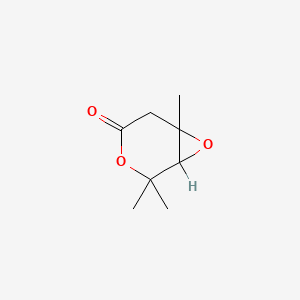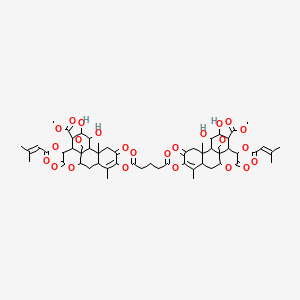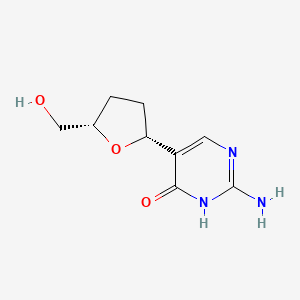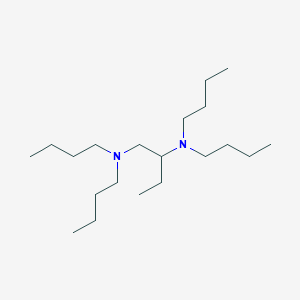
1-N,1-N,2-N,2-N-tetrabutylbutane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 405553, also known as N-Chlorosuccinimide, is a chlorinating and oxidizing agent widely used in organic chemistry. It is known for its ability to introduce chlorine atoms into organic molecules, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Chlorosuccinimide is typically synthesized by the chlorination of succinimide. The reaction involves the treatment of succinimide with chlorine gas in the presence of a solvent such as acetic acid. The reaction conditions are carefully controlled to ensure the selective chlorination of the succinimide.
Industrial Production Methods: In industrial settings, the production of N-Chlorosuccinimide involves large-scale chlorination processes. The reaction is carried out in reactors equipped with efficient cooling systems to manage the exothermic nature of the chlorination reaction. The product is then purified through crystallization and filtration processes to obtain high-purity N-Chlorosuccinimide.
Analyse Chemischer Reaktionen
Types of Reactions: N-Chlorosuccinimide undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in reactions where it facilitates the transfer of oxygen atoms to other molecules.
Substitution: It is commonly used in electrophilic substitution reactions where it introduces chlorine atoms into aromatic compounds.
Addition: N-Chlorosuccinimide can participate in addition reactions with alkenes and alkynes, leading to the formation of chlorinated products.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include trifluoromethanesulfonic acid and boron trifluoride-water complex. The reactions are typically carried out at room temperature.
Substitution Reactions: Reagents such as silver carbonate or nickel(II) chloride are used as catalysts. The reactions are conducted under mild conditions to ensure selective chlorination.
Addition Reactions: N-Chlorosuccinimide is used in the presence of catalysts like palladium or copper to facilitate the addition of chlorine atoms to unsaturated compounds.
Major Products: The major products formed from these reactions include chlorinated aromatic compounds, chlorinated alkenes, and chlorinated alkynes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
N-Chlorosuccinimide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the chlorination of various substrates. It is also employed in the synthesis of complex organic molecules.
Biology: N-Chlorosuccinimide is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It plays a crucial role in the development of new drugs.
Industry: N-Chlorosuccinimide is used in the production of agrochemicals, dyes, and other industrial chemicals. It is also employed in the manufacturing of polymers and resins.
Wirkmechanismus
The mechanism of action of N-Chlorosuccinimide involves the generation of electrophilic chlorine species. These species can react with nucleophilic sites on organic molecules, leading to the formation of chlorinated products. The molecular targets of N-Chlorosuccinimide include aromatic rings, alkenes, and alkynes. The pathways involved in its reactions include electrophilic substitution, addition, and oxidation mechanisms.
Vergleich Mit ähnlichen Verbindungen
N-Chlorosuccinimide is often compared with other chlorinating agents such as:
N-Bromosuccinimide: Similar to N-Chlorosuccinimide, it is used for bromination reactions. N-Chlorosuccinimide is preferred for chlorination due to its higher selectivity.
Chlorine Gas: While chlorine gas is a direct source of chlorine, N-Chlorosuccinimide offers more controlled and selective chlorination.
Sodium Hypochlorite: Commonly used as a bleaching agent, sodium hypochlorite is less selective compared to N-Chlorosuccinimide in organic synthesis.
N-Chlorosuccinimide stands out due to its high selectivity and efficiency in introducing chlorine atoms into organic molecules, making it a valuable reagent in various chemical processes.
Eigenschaften
CAS-Nummer |
7702-76-3 |
|---|---|
Molekularformel |
C20H44N2 |
Molekulargewicht |
312.6 g/mol |
IUPAC-Name |
1-N,1-N,2-N,2-N-tetrabutylbutane-1,2-diamine |
InChI |
InChI=1S/C20H44N2/c1-6-11-15-21(16-12-7-2)19-20(10-5)22(17-13-8-3)18-14-9-4/h20H,6-19H2,1-5H3 |
InChI-Schlüssel |
QTRQUZKXZCGXTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC(CC)N(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


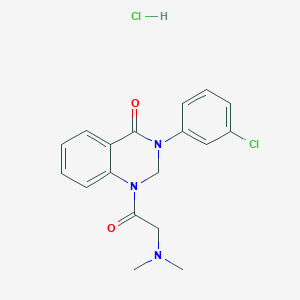
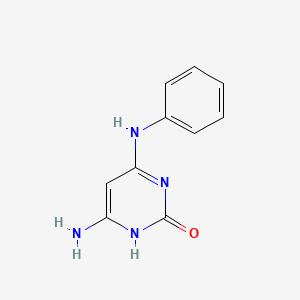
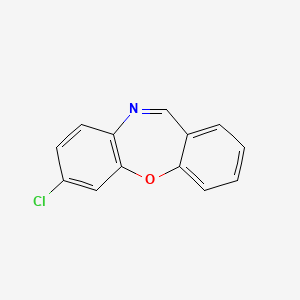
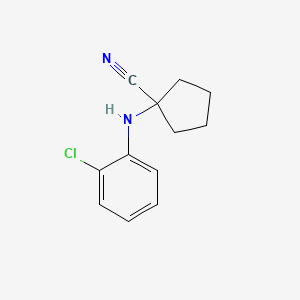
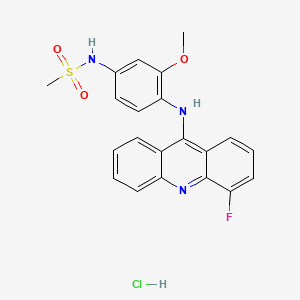
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
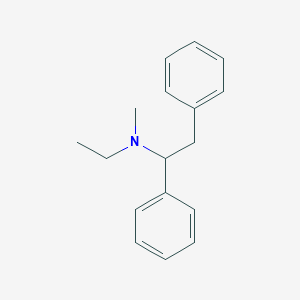
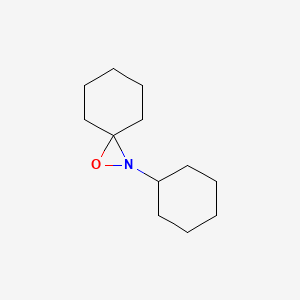
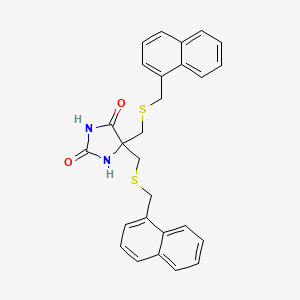
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
